5,8-Difluoro-2H-chromene
Overview
Description
5,8-Difluoro-2H-chromene is a fluorinated derivative of 2H-chromene, an important oxygen heterocycle This compound is notable for its unique structural properties, which include two fluorine atoms at the 5 and 8 positions of the chromene ring
Preparation Methods
The synthesis of 5,8-Difluoro-2H-chromene can be achieved through various synthetic routes. One notable method involves the use of silicone oil as the reaction solvent, which simplifies the workup process and reduces waste . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the chromene ring with the desired fluorine substitutions.
Chemical Reactions Analysis
5,8-Difluoro-2H-chromene undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the fluorine atoms or other substituents on the chromene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized chromenes.
Scientific Research Applications
5,8-Difluoro-2H-chromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in materials science and organic synthesis.
Mechanism of Action
The mechanism by which 5,8-Difluoro-2H-chromene exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists at the P2Y6 receptor, a Gq-coupled receptor involved in inflammatory responses . The binding of these derivatives to the receptor can inhibit its activity, thereby modulating downstream signaling pathways.
Comparison with Similar Compounds
5,8-Difluoro-2H-chromene can be compared to other fluorinated chromenes and related oxygen heterocycles:
2H-Chromene: The parent compound, which lacks the fluorine substitutions, has different chemical and biological properties.
5,8-Dichloro-2H-chromene: A similar compound with chlorine atoms instead of fluorine, which can exhibit different reactivity and biological activity.
2H-Chromene derivatives:
These comparisons highlight the unique aspects of this compound, particularly its enhanced reactivity and potential for specific biological interactions.
Properties
IUPAC Name |
5,8-difluoro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVFHSARMKZJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C=CC(=C2O1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626053 | |
Record name | 5,8-Difluoro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457628-37-4 | |
Record name | 5,8-Difluoro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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